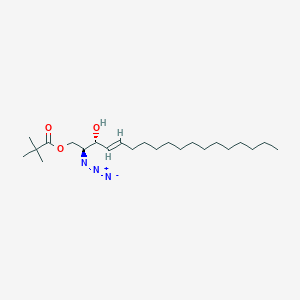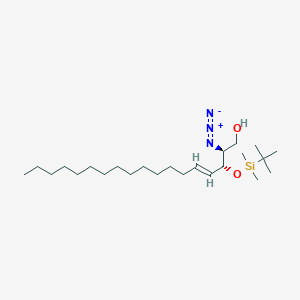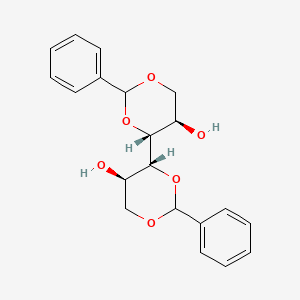
1,3:4,6-Di-O-benzylidene-D-mannitol
Vue d'ensemble
Description
1,3:4,6-Di-O-benzylidene-D-mannitol (DOBM) is a novel sugar-based molecule that is synthesized from D-mannitol, a naturally occurring sugar alcohol. DOBM is of interest due to its unique structure and potential applications in scientific research.
Applications De Recherche Scientifique
Chiral Ligand Synthesis : 1,3:4,6-Di-O-benzylidene-D-mannitol can undergo regioselective oxidative cleavage to produce C2-symmetric chiral ligands, such as (R,R)-3,4-dihydroxy-1,5-hexadiene, and reductive cleavage to yield C2-symmetric bis-amino alcohol derivatives, which are valuable in asymmetric synthesis (Aravind et al., 2005).
Crown Ethers and Podands : It has been demonstrated that O-alkylation in superbasic medium using this compound can be effective for synthesizing crown ethers and podands with potential applications in chiral separation and catalysis (Él'perina et al., 1988).
Nucleoside Synthesis : This compound serves as a starting material for the synthesis of various nucleoside analogs, which have potential applications in antiviral and anticancer research. For example, 1,5-anhydro-4,6-O-benzylidene-D-glucitol, a derivative of this compound, has been used to synthesize 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides (Hossain et al., 1999).
Synthesis of Anticancer Agents and Glycosidase Inhibitors : Regioselective reductive cleavage of this compound leads to intermediates used in the stereoselective synthesis of anticancer agents such as OGT2378 and glycosidase inhibitors like 1,4-dideoxy-1,4-imino-L-xylitol (Aravind et al., 2009).
Optical Resolution Applications : Polymers incorporating this compound residues have been used in the optical resolution of α-amino acids, demonstrating its potential in chiral separation technologies (Kakuchi et al., 1990).
Mécanisme D'action
Target of Action
1,3:4,6-Di-O-benzylidene-D-mannitol is a stable blocked sugar . It is primarily used in the field of chiral synthesis and asymmetric reduction . The compound’s primary targets are the molecules that are involved in these processes.
Mode of Action
The compound interacts with its targets by serving as a starting component for the synthesis of optically active glycerol derivatives . It is also used in the synthesis of heterocyclic 2,5-dimethanol derivatives . The interaction with its targets results in the formation of these derivatives.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . The downstream effects of these pathways include the production of these derivatives, which can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Pharmacokinetics
As a stable blocked sugar, it is expected to have good stability and bioavailability for its intended use in chiral synthesis and asymmetric reduction .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . These derivatives can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C . Furthermore, the compound’s efficacy in the synthesis of derivatives can be affected by the conditions under which the synthesis reactions are carried out.
Analyse Biochimique
Biochemical Properties
1,3:4,6-Di-O-benzylidene-D-mannitol plays a significant role in biochemical reactions, particularly in the synthesis of optically active glycerol derivatives. It interacts with various enzymes and proteins, facilitating the formation of chiral centers in complex molecules. The compound’s interaction with enzymes such as lithium tetrahydridoaluminate (III) complexes enables the asymmetric reduction of ketones . These interactions are crucial for the synthesis of heterocyclic compounds and other derivatives.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s impact on cellular metabolism includes altering the flux of metabolites and affecting the overall metabolic rate. Studies have shown that this compound can affect various cell types, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to form stable complexes with enzymes is a key aspect of its mechanism of action. These interactions facilitate the reduction of ketones and the synthesis of chiral molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its efficacy in in vitro and in vivo settings, although some degradation may occur . The stability of this compound is crucial for its use in prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health . Understanding the dosage thresholds is essential for safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in metabolic flux includes altering the levels of specific metabolites and influencing the overall metabolic balance . These interactions are critical for its function in biochemical reactions and synthesis processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound affects its activity and function, enabling it to participate in targeted biochemical reactions .
Propriétés
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEGGHPETXMRSV-NIJYPJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292783 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28224-73-9 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 1,3:4,6-Di-O-benzylidene-D-mannitol employed in asymmetric synthesis?
A1: this compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the asymmetric reduction of ketones. [, ] It achieves this by forming complexes with metal hydrides like lithium tetrahydridoaluminate (III). The chirality of the complex influences the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer over the other. [] This is especially useful for synthesizing chiral building blocks for pharmaceuticals and other bioactive compounds.
Q2: What makes this compound suitable for creating chiral polymeric crown ethers?
A2: The structure of this compound, with its multiple hydroxyl groups, allows for the attachment of various functional groups, including those needed for crown ether formation. [, ] Researchers successfully synthesized chiral polymeric crown ethers by first converting this compound into optically active divinyl ethers. These were then polymerized using cationic catalysts, resulting in polymers containing cyclic crown ether units with inherent chirality derived from the parent D-mannitol. []
Q3: How do these chiral polymeric crown ethers function in chiral recognition?
A3: These polymers demonstrate chiral recognition abilities towards α-amino acids. [] For instance, polymers incorporating this compound moieties exhibited preferential complexation with the (S)-enantiomer of various amino acid ester salts. [] This selectivity arises from the chiral environment created by the D-mannitol framework within the crown ether structure, allowing for differential interactions with enantiomers.
Q4: Beyond chiral applications, are there other uses for this compound?
A4: Yes, recent research explores its potential in developing sustainable materials. [] For instance, this compound serves as a building block for bio-based polycarbonates. These polycarbonates, copolymers with isosorbide, can be converted into fertilizers through ammonolysis, highlighting a pathway towards sustainable and functional materials. []
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A5: Various spectroscopic methods are employed to characterize this compound and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information and can confirm the successful incorporation of this compound into polymers. [] Additionally, techniques like mass spectrometry (MS) can be utilized to confirm molecular weight and identify fragments. [] For chiral compounds, techniques like chiral HPLC are crucial to assess enantiomeric purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
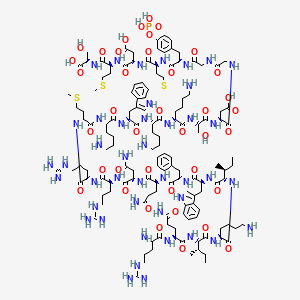

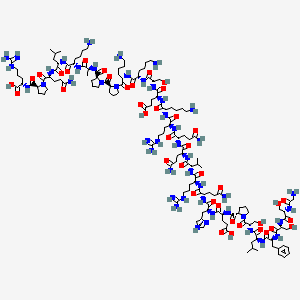

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)


![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
